![molecular formula C4H4N6O2 B14240579 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid CAS No. 227611-47-4](/img/structure/B14240579.png)
7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is a heterocyclic compound that contains both pyrazole and tetrazole ringsThe presence of multiple nitrogen atoms in its structure contributes to its distinctive chemical properties, including high acidity and basicity, as well as complex formation capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine derivatives with nitriles or isocyanides, followed by cyclization to form the tetrazole ring. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as nitro compounds.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor antagonists.
Mécanisme D'action
The mechanism of action of 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of the tetrazole ring allows it to mimic carboxylic acid functional groups, enabling it to bind to active sites of enzymes and receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
5-Amino-1H-tetrazole: Shares the tetrazole ring but lacks the pyrazole ring.
3-Amino-1H-pyrazole: Contains the pyrazole ring but lacks the tetrazole ring.
7-Amino-3H-pyrazolo[1,5-d]pyrimidine: Similar structure with a pyrimidine ring instead of a tetrazole ring.
Uniqueness: 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is unique due to the combination of both pyrazole and tetrazole rings in its structure. This dual-ring system imparts distinctive chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
227611-47-4 |
|---|---|
Formule moléculaire |
C4H4N6O2 |
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
7-amino-3H-pyrazolo[5,1-e]tetrazole-6-carboxylic acid |
InChI |
InChI=1S/C4H4N6O2/c5-1-2(4(11)12)7-10-3(1)6-8-9-10/h5H2,(H,6,9)(H,11,12) |
Clé InChI |
GLUMIXICNKEJAD-UHFFFAOYSA-N |
SMILES canonique |
C1(=C2N=NNN2N=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


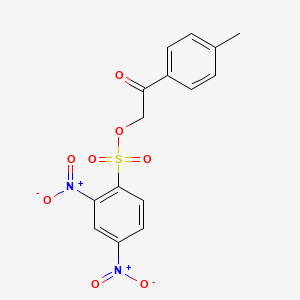
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
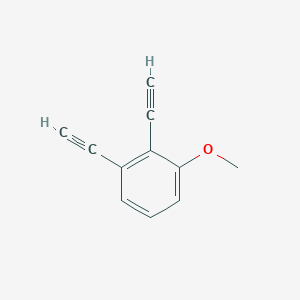
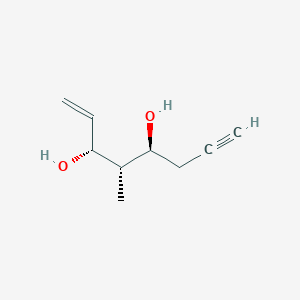
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
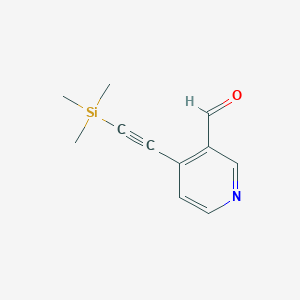
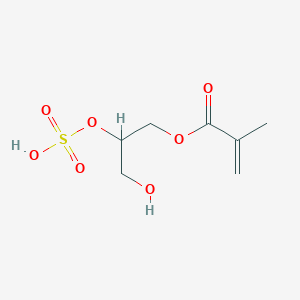
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
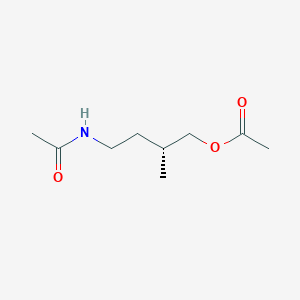
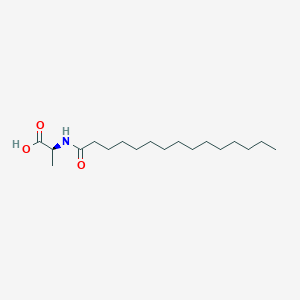
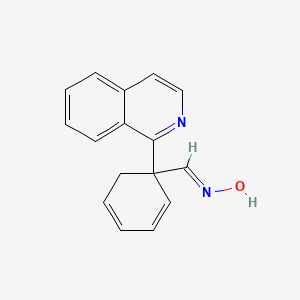
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)

![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
